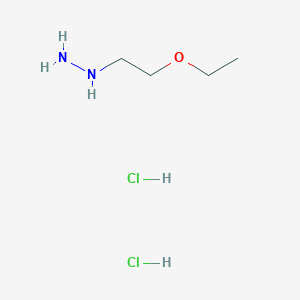

(2-Ethoxyethyl)hydrazine dihydrochloride

Description

Nuclear Magnetic Resonance (NMR) Spectral Analysis

Experimental NMR data for this compound is limited in public databases. However, predictions based on its structure suggest:

- ¹H NMR :

- ¹³C NMR :

Table 2: Predicted NMR chemical shifts

| Group | ¹H Shift (ppm) | ¹³C Shift (ppm) |

|---|---|---|

| CH₃ (ethoxy) | 1.2 | 15–18 |

| OCH₂ (ethoxy) | 3.4–3.6 | 65–70 |

| NH–NH₂ (hydrazine) | 2.5–3.5 | – |

| CH₂–NH | 2.8–3.2 | 45–50 |

Infrared (IR) and Raman Spectroscopy

IR and Raman spectra are critical for identifying functional groups:

Mass Spectrometric Fragmentation Patterns

In electron ionization (EI) mass spectrometry, the dihydrochloride salt likely loses HCl molecules before fragmentation:

- Parent ion : m/z 177 (M⁺, negligible due to instability).

- Major fragments :

Figure 1: Proposed fragmentation pathway

- Initial loss of HCl (m/z 177 → 141.5).

- Cleavage of the ethoxyethyl chain (m/z 141.5 → 104).

- Further decomposition to smaller ions (e.g., m/z 72).

Properties

CAS No. |

809282-62-0 |

|---|---|

Molecular Formula |

C4H13ClN2O |

Molecular Weight |

140.61 g/mol |

IUPAC Name |

2-ethoxyethylhydrazine;hydrochloride |

InChI |

InChI=1S/C4H12N2O.ClH/c1-2-7-4-3-6-5;/h6H,2-5H2,1H3;1H |

InChI Key |

WZRLUGCDAWAPNK-UHFFFAOYSA-N |

SMILES |

CCOCCNN.Cl.Cl |

Canonical SMILES |

CCOCCNN.Cl |

Pictograms |

Irritant |

Origin of Product |

United States |

Preparation Methods

Preparation of Acetylated Hydrazine Intermediate

- Reagents: Acetylhydrazide, alkali base (triethylamine, sodium acetate, or potassium dihydrogen phosphate), catalyst (e.g., chloro[1,3-bis(2,6-diisopropylphenyl)imidazole-2-yl] copper(I)).

- Solvent: Organic solvents such as tetrahydrofuran, acetonitrile, dioxane, or N,N-dimethylformamide.

-

- At 0°C, acetylhydrazide, base, and catalyst are dissolved in the solvent.

- Bromoalkyl ether (e.g., bromoethane for ethylhydrazine, or 2-bromoethoxyethane for 2-ethoxyethyl derivative) is added dropwise under temperature control.

- After addition, the mixture is stirred at 20°C for 12 hours.

- The solvent is then removed under reduced pressure, and the acetylated hydrazine intermediate is isolated.

Yield: For ethylhydrazine intermediate, yields up to 88.39% have been reported, indicating high efficiency.

Conversion to Dihydrochloride Salt

- Reagents: Concentrated hydrochloric acid.

- Solvent: Methanol or other suitable solvents.

-

- The acetylated hydrazine intermediate is dissolved in the solvent at 20°C.

- Concentrated hydrochloric acid is added dropwise.

- The mixture is heated to 60°C and stirred for 4 hours to remove the acetyl protecting group and form the dihydrochloride salt.

- The solvent is evaporated under reduced pressure to obtain the pure dihydrochloride salt.

Yield: This step typically achieves yields around 99%, demonstrating excellent conversion efficiency.

Reaction Conditions and Optimization

| Step | Temperature (°C) | Time | Solvent(s) | Base/Catalyst | Yield (%) |

|---|---|---|---|---|---|

| Acetylated hydrazine formation | 0 to 20 | 12 hours | Tetrahydrofuran, acetonitrile, dioxane, DMF | Triethylamine, sodium acetate, potassium dihydrogen phosphate, Cu(I) catalyst | ~88.4 |

| Dihydrochloride formation | 20 to 60 | 4 hours | Methanol or similar | Concentrated HCl | ~99 |

Adaptation for (2-Ethoxyethyl)hydrazine Dihydrochloride

While the above method describes ethylhydrazine dihydrochloride synthesis, the preparation of this compound would follow a similar pathway, substituting bromoethane with 2-bromoethyl ether (2-bromoethoxyethane) in the alkylation step. This substitution introduces the ethoxyethyl group.

Alternative Methods and Considerations

Hydrolysis of Hydrazine Derivatives: Other patents (e.g., EP0153168A2) describe hydrazine hydrohalide preparation via hydrolysis of benzophenone-azine intermediates in the presence of hydrohalic acids and catalysts. This method is more complex and involves catalyst recovery and pH adjustments but can be adapted for hydrazine derivatives.

Catalyst and Solvent Selection: The choice of catalyst and solvent critically affects yield and purity. Copper-based catalysts and polar aprotic solvents like DMF or tetrahydrofuran are preferred for effective alkylation.

Industrial Scale: The method from CN112624938B emphasizes the use of cheap, readily available raw materials and mild conditions, making it suitable for industrial-scale production.

Summary Table of Preparation Method

| Preparation Stage | Key Reagents | Conditions | Outcome |

|---|---|---|---|

| Alkylation of acetylhydrazide | Acetylhydrazide, 2-bromoethoxyethane, base, Cu(I) catalyst | 0°C to 20°C, 12 h, organic solvent (THF) | Acetyl-(2-ethoxyethyl)hydrazine intermediate, ~88% yield |

| Acidic deprotection and salt formation | Acetylated intermediate, concentrated HCl | 20°C to 60°C, 4 h, methanol solvent | This compound, ~99% yield |

Research Findings and Industrial Relevance

- The two-step method offers a high-yield, cost-effective synthesis route.

- Use of mild conditions and common reagents reduces environmental and safety concerns.

- High purity of the final dihydrochloride salt meets requirements for pharmaceutical and chemical synthesis applications.

- The process is scalable and adaptable to different alkyl hydrazine derivatives.

Chemical Reactions Analysis

Types of Reactions: (2-Ethoxyethyl)hydrazine dihydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form hydrazine derivatives.

Substitution: It can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Common electrophiles include alkyl halides and acyl chlorides.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may yield substituted hydrazine derivatives .

Scientific Research Applications

Organic Synthesis

In organic chemistry, (2-Ethoxyethyl)hydrazine dihydrochloride serves as a reagent in various synthesis reactions, particularly in preparing hydrazine derivatives and other nitrogen-containing compounds. Its ability to act as a nucleophile facilitates nucleophilic substitution reactions with electrophiles such as alkyl halides and acyl chlorides.

Medicinal Chemistry

This compound is utilized in the development of pharmaceuticals. It acts as a key intermediate in synthesizing drugs with potential therapeutic applications. For instance, it has been investigated for its role in synthesizing anti-cancer agents due to its ability to form reactive intermediates .

Biological Research

In biological studies, this compound is used as a precursor for synthesizing biologically active molecules. It aids in studying enzyme mechanisms and protein interactions, contributing to understanding biological processes at the molecular level .

Industrial Applications

In industrial settings, this compound is employed in producing various chemicals and materials. It functions as a stabilizer and additive in specific industrial processes, enhancing product stability and performance .

Case Study 1: Synthesis of Anticancer Agents

A study demonstrated the use of this compound in synthesizing a series of hydrazone derivatives that exhibited significant anticancer activity against various cancer cell lines. The compound's ability to form stable intermediates was crucial for achieving high yields of the desired products.

Case Study 2: Enzyme Mechanism Studies

Research focused on the interaction of this compound with specific enzymes revealed insights into enzyme mechanisms. The compound's reactivity allowed researchers to probe active sites and understand catalytic processes better.

Mechanism of Action

The mechanism of action of (2-Ethoxyethyl)hydrazine dihydrochloride involves its interaction with specific molecular targets. It can act as a nucleophile, participating in various chemical reactions. The pathways involved depend on the specific application and the nature of the target molecules .

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares key parameters of (2-Ethoxyethyl)hydrazine dihydrochloride with structurally related hydrazine dihydrochlorides:

Key Observations :

- Substituent Effects :

- Methoxyethyl : Smaller substituent with high polarity, leading to superior water solubility and thermal stability .

- Ethoxyethyl : Larger than methoxyethyl but less bulky than phenylethyl, balancing solubility and moderate stability.

- Phenylethyl : Aromatic groups reduce solubility and stability due to steric hindrance and weaker N–N bonds .

- Stability Trends : Compounds with smaller, electron-donating groups (e.g., methoxyethyl) exhibit higher stability, while bulky or aromatic substituents (e.g., phenylethyl) destabilize the N–N bond .

Biological Activity

(2-Ethoxyethyl)hydrazine dihydrochloride is a hydrazine derivative that has garnered interest due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings, including case studies and data tables.

- Molecular Formula : C4H14Cl2N2O

- Molecular Weight : 173.08 g/mol

- CAS Number : 809282-62-0

Biological Activity Overview

Hydrazines, including this compound, are known for a variety of biological activities. The compound exhibits:

- Antimicrobial Activity : It has been shown to possess antibacterial properties against various pathogens.

- Anticancer Potential : Research indicates that hydrazine derivatives can inhibit cancer cell proliferation.

- Toxicity Concerns : The compound is classified as harmful if swallowed or in contact with skin, highlighting the need for careful handling .

The mechanism of action for this compound is primarily related to its ability to interact with cellular components:

- Reactive Oxygen Species (ROS) : The compound may induce oxidative stress in cells, leading to apoptosis in cancer cells.

- Enzyme Inhibition : It can inhibit specific enzymes involved in metabolic pathways, contributing to its anticancer effects.

Anticancer Activity

A study investigated the effects of various hydrazine derivatives on cancer cell lines. The results indicated that:

- Hydrazine derivatives exhibited significant cytotoxicity against A549 (lung cancer), MCF-7 (breast cancer), and HepG2 (liver cancer) cell lines.

- The half-maximal inhibitory concentration (IC50) values ranged from 4 μM to 17 μM for different derivatives, suggesting potent anticancer activity .

Toxicological Studies

Toxicological assessments have highlighted the potential risks associated with exposure:

- In animal studies, high doses of hydrazine compounds resulted in hepatotoxicity and increased tumor incidence in liver tissues. For instance, Wistar rats exposed to hydrazine showed a dose-dependent increase in liver tumors at higher concentrations .

Data Table: Biological Activities of Hydrazines

Q & A

Q. How should researchers resolve contradictions in reported catalytic efficiencies across reaction systems?

- Methodology : Benchmark under standardized conditions (25°C, 0.1 M substrate in anhydrous DMF). Compare turnover frequencies (TOF) while varying solvent polarity, substrate steric demands, and catalyst loading (1–5 mol%). Cross-validate with NMR and GC. Solvent coordination effects significantly impact activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.